

Application Notes and Protocols for Balomenib Treatment in In vivo Mouse Models

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Compound of Interest		
Compound Name:	Balomenib	
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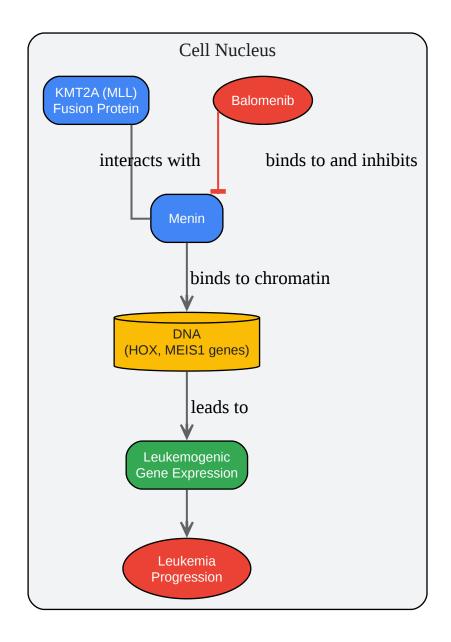
Introduction

Balomenib (formerly known as INCB057044, now ZE63-0302) is a potent and selective oral small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[1] This interaction is a critical driver for the expression of leukemogenic genes, such as HOX and MEIS1, in specific subtypes of acute leukemia, particularly those with KMT2A (MLL) gene rearrangements or NPM1 mutations. By disrupting this interaction, **Balomenib** leads to the downregulation of these target genes, inducing differentiation and apoptosis in leukemia cells. These application notes provide a comprehensive overview of the treatment protocols for **Balomenib** in preclinical in vivo mouse models of leukemia, designed for researchers in oncology and drug development.

Mechanism of Action

Balomenib targets the menin-KMT2A/MLL complex, which is essential for the oncogenic activity of KMT2A fusion proteins in leukemia. The KMT2A gene, located on chromosome 11q23, is frequently rearranged in acute leukemias, leading to the production of fusion proteins that require interaction with menin to drive the expression of genes that promote leukemogenesis. **Balomenib** binds to menin, disrupting its interaction with the KMT2A fusion protein, thereby inhibiting the aberrant gene expression program and suppressing leukemia cell growth.





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Caption: Mechanism of action of **Balomenib** in KMT2A-rearranged leukemia.

Preclinical In Vivo Efficacy

Balomenib has demonstrated significant anti-leukemic activity in preclinical xenograft models of KMT2A-rearranged (KMT2A-r) acute myeloid leukemia (AML). Both as a monotherapy and in combination with other targeted agents, **Balomenib** has been shown to reduce leukemia burden and improve survival in these models.



Ouantitative Data Summary

Model Type	Cell Line	Treatment	Dosing Schedule	Key Outcomes	Reference
Cell-Line Derived Xenograft (CDX)	MOLM-13 (KMT2A-r AML)	Balomenib (ZE63-0302)	Twice Daily (BID)	Comparable survival benefit to SNDX-5613	[2]
Cell-Line Derived Xenograft (CDX)	MOLM-13 (KMT2A-r AML)	Balomenib + FLT3 inhibitor	Once Daily (QD)	Impressive synergy	[2]
Cell-Line Derived Xenograft (CDX)	MOLM-13 (KMT2A-r AML)	Balomenib + BCL2 inhibitor	Once Daily (QD)	Impressive synergy	[2]

Experimental Protocols

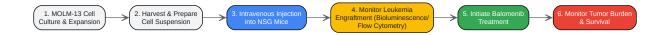
The following protocols are generalized from standard methodologies for establishing and treating leukemia xenograft models and specific information available for menin inhibitors.

Cell Line and Animal Models

- Cell Lines: MOLM-13 (human KMT2A-AF9 rearranged AML) is a commonly used cell line for studying menin inhibitors. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Animal Models: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are
 recommended for their ability to support the engraftment of human hematopoietic cells. Mice
 should be housed in a specific-pathogen-free (SPF) facility.

Establishment of Xenograft Model





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Caption: Experimental workflow for a **Balomenib** in vivo efficacy study.

- Cell Preparation: Culture MOLM-13 cells to a sufficient number. On the day of injection, harvest the cells and wash them with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the cells at a concentration of 5 x 10⁶ cells per 200 μL.
- Transplantation: Inject 5 x 10⁶ MOLM-13 cells in 200 μ L of PBS into the lateral tail vein of each NSG mouse.
- Engraftment Monitoring: Monitor the engraftment of leukemia cells by weekly peripheral blood sampling and flow cytometry for human CD45+ cells. If using luciferase-expressing cells, bioluminescent imaging can be used to monitor tumor burden. Treatment is typically initiated when the percentage of human CD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%).

Balomenib Treatment Protocol

- Formulation: Balomenib is an oral agent.[1] For administration to mice, it should be
 formulated in an appropriate vehicle, such as 0.5% methylcellulose in sterile water. The
 formulation should be prepared fresh daily or as stability data permits.
- Administration: Administer Balomenib via oral gavage. The dosing volume is typically 10 mL/kg.
- Dosage and Schedule:
 - Monotherapy: Based on preclinical studies of similar menin inhibitors and the reported BID dosing for **Balomenib**, a starting point for dose-ranging studies could be between 25-100 mg/kg, administered twice daily.[2]



- Combination Therapy: For combination studies with FLT3 or BCL2 inhibitors, Balomenib
 has been administered once daily.[2] The specific dose will depend on tolerability and
 efficacy in combination.
- Treatment Duration: Treatment should continue for a predefined period (e.g., 21-28 days) or until a humane endpoint is reached.

Efficacy Assessment

- Leukemia Burden: Monitor the percentage of human CD45+ cells in the peripheral blood weekly. At the end of the study, harvest bone marrow and spleen to determine the final leukemia burden by flow cytometry.
- Survival: Monitor the mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb paralysis). The primary endpoint is typically overall survival, defined as the time from the start of treatment to a humane endpoint.
- Pharmacodynamic Biomarkers: To confirm target engagement, downstream target genes such as MEIS1 and HOXA9 can be quantified by qRT-PCR in leukemia cells isolated from treated mice.

Safety and Tolerability

Balomenib has been reported to have an impressive safety profile in preclinical studies, with no evidence of cardiotoxicity in dogs at doses up to 150 mg/kg twice daily.[2] During in vivo mouse studies, it is crucial to monitor for any signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.

Conclusion

Balomenib is a promising oral menin inhibitor with demonstrated preclinical efficacy in mouse models of KMT2A-rearranged leukemia. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of **Balomenib**, both as a monotherapy and in combination with other agents. Careful consideration of the experimental design, including the choice of model, dosing regimen, and endpoints, is essential for obtaining robust and reproducible results.



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